molecular formula C11H15BrN2 B1524575 1-(3-Bromophenyl)-4-methylpiperazine CAS No. 747413-17-8

1-(3-Bromophenyl)-4-methylpiperazine

Cat. No. B1524575
Key on ui cas rn: 747413-17-8
M. Wt: 255.15 g/mol
InChI Key: HJRZEXYEOXVFGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09023853B2

Procedure details

To a solution of 1-(3-bromo-phenyl)-piperazine (about 1 g) and acetic acid (about 0.4 mL) in methanol (about 25 mL) is added 37% formaldehyde in water/methanol (about 56.7:37:6.3, water:formaldehyde:methanol; about 5 mL). The mixture is stirred at room temperature for about 18 hours. The suspension is cooled to about 5° C. in an ice/water bath and sodium cyanoborohydride (about 5 g) is added in small portions. The mixture is stirred and warmed to room temperature for about 18 hours. The mixture is slowly poured into saturated aqueous ammonium chloride (about 200 mL) and stirred for about 1 hour. The mixture is extracted with dichloromethane (3× about 75 mL). The combined organic layers are dried over magnesium sulfate, filtered and evaporated. The material is placed under high vacuum for about 18 hours to yield 1-(3-bromo-phenyl)-4-methyl-piperazine as a pale yellow oil (about 1 g). 1H NMR (400 MHz, CDCl3, δ, ppm): 7.10 (dd, J=8.2, 8.2 Hz, 1H), 7.04 (dd, J=2.1, 2.1 Hz, 1H), 6.95 (ddd, J=7.8, 1.7, 0.7 Hz, 1H), 6.83 (ddd, J=8.3, 2.4, 0.6 Hz, 1H), 3.23-3.18 (m, 4H), 2.58-2.54 (m, 4H), 2.35 (s, 3H). MS=255, 257 (MH)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.4 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([N:8]2[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]2)[CH:5]=[CH:6][CH:7]=1.C=O.[C:16]([BH3-])#N.[Na+].[Cl-].[NH4+]>CO.O.CO.C(O)(=O)C>[Br:1][C:2]1[CH:3]=[C:4]([N:8]2[CH2:13][CH2:12][N:11]([CH3:16])[CH2:10][CH2:9]2)[CH:5]=[CH:6][CH:7]=1 |f:2.3,4.5,7.8|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)N1CCNCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Name
Quantity
25 mL
Type
solvent
Smiles
CO
Name
Quantity
5 mL
Type
solvent
Smiles
O.CO
Name
Quantity
0.4 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for about 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The suspension is cooled to about 5° C. in an ice/water bath
STIRRING
Type
STIRRING
Details
The mixture is stirred
TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temperature for about 18 hours
Duration
18 h
STIRRING
Type
STIRRING
Details
stirred for about 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with dichloromethane (3× about 75 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers are dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
WAIT
Type
WAIT
Details
The material is placed under high vacuum for about 18 hours
Duration
18 h

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC=1C=C(C=CC1)N1CCN(CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: CALCULATEDPERCENTYIELD 94.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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